molecular formula C8H16N2 B13019519 1,7-Diazaspiro[3.6]decane

1,7-Diazaspiro[3.6]decane

Cat. No.: B13019519
M. Wt: 140.23 g/mol
InChI Key: JHPXWGULYHYZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Diazaspiro[3.6]decane is a valuable spirocyclic diamine scaffold of significant interest in medicinal chemistry, catalysis, and materials science. Its three-dimensional, rigid structure provides a well-defined spatial orientation for multisite interactions, making it a privileged building block for constructing complex molecules . In drug discovery, spirodiamine cores like this one are extensively investigated as potential surrogates for piperazine rings to improve the physicochemical properties and biological profiles of drug candidates . Research indicates that incorporating such spirodiamine motifs can help alleviate off-target promiscuity and induce unique protein-ligand interactions . These scaffolds have found application in the development of potential antibacterial and antitumour drugs, as agonists for various protein receptors, and as peptidomimetics . The compound serves as a key synthetic intermediate and is for research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1,8-diazaspiro[3.6]decane

InChI

InChI=1S/C8H16N2/c1-2-8(4-7-10-8)3-6-9-5-1/h9-10H,1-7H2

InChI Key

JHPXWGULYHYZOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)CCN2

Origin of Product

United States

Synthetic Strategies and Methodologies for 1,7 Diazaspiro 3.6 Decane and Its Derivatives

Divergent and Convergent Synthetic Routes

The construction of the 1,7-diazaspiro[3.6]decane framework can be approached through both divergent and convergent strategies. Divergent synthesis involves building upon a common intermediate to generate a library of structurally related compounds. For instance, a central spirocyclic core could be synthesized and then subsequently functionalized at the nitrogen atoms or on the rings to create a variety of derivatives.

Convergent synthesis, on the other hand, involves the separate synthesis of different fragments of the molecule, which are then joined together in the later stages. In the context of this compound, this could involve the preparation of a substituted azetidine (B1206935) and a substituted piperidine (B6355638) ring, which are then coupled to form the final spirocyclic system.

A multi-step synthesis of a related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, has been described, which could be adapted for the [3.6]decane system. This particular synthesis involves seven steps, including reactions like the addition of ethyl malonate, reduction with lithium borohydride, and a ring-closing reaction using cesium carbonate. google.com

Key Reaction Classes for Spiroannulation

The formation of the spirocyclic junction in diazaspiro systems relies on a toolbox of powerful chemical reactions. These reactions are chosen for their ability to efficiently create the unique three-dimensional structure of the spiro core.

Cyclization Reactions in Diazaspiro System Formation

Intramolecular cyclization is a fundamental strategy for the synthesis of diazaspiro compounds. For a related system, 1,7-diazaspiro[5.5]undecane, a three-step synthesis was developed involving a Claisen condensation, followed by acid-catalyzed decarboxylation and spirocyclization of N-Boc-δ-valerolactam. nih.gov This highlights the use of cyclization to form one of the heterocyclic rings onto a pre-existing ring, creating the spiro center. Another approach involves the intramolecular Heck reaction, which has been used to create bridged bicyclic ring systems and could be conceptually applied to the synthesis of spirocyclic structures. beilstein-journals.org

Michael Addition Strategies for Spirocyclic Precursors

Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a valuable tool in the synthesis of precursors for spirocyclic systems. This reaction can be used to construct a portion of the ring system, which can then undergo further transformations to complete the spirocycle. For example, a double Michael addition has been utilized in the synthesis of 4-imidazolidinones. researchgate.net

Aza-Henry Reactions and Derivatives in Spiro Compound Synthesis

The aza-Henry reaction, which is the nucleophilic addition of a nitroalkane to an imine, is a powerful carbon-carbon bond-forming reaction. frontiersin.org This reaction is instrumental in creating β-nitroamines, which are versatile intermediates in organic synthesis. frontiersin.org These intermediates can be further elaborated to construct the heterocyclic rings found in diazaspiro compounds. The catalytic enantioselective version of the aza-Henry reaction has become a key method for producing optically active α-trifluoromethyl amine compounds. frontiersin.org

[2+2] Cycloaddition Approaches to Spiro Ring Systems

While specific examples for this compound are not prevalent in the search results, [2+2] cycloaddition reactions are a known method for the formation of four-membered rings, such as the azetidine ring present in the target molecule. This type of reaction involves the combination of two components with double bonds to form a cyclobutane (B1203170) or, in this context, a hetero-cyclobutane ring.

1,3-Dipolar Cycloadditions in Heteraspiro Alkane Synthesis

1,3-Dipolar cycloadditions are a highly effective method for constructing five-membered heterocyclic rings and have been widely used in the synthesis of spiro compounds. wikipedia.orgnih.govnih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.org For instance, the reaction of an azomethine ylide (a 1,3-dipole) with an alkene can yield a pyrrolidine (B122466) ring, a common feature in spirocyclic alkaloids. wikipedia.orgnih.gov This strategy has proven effective for the regio- and stereoselective synthesis of these complex molecules. nih.gov The intramolecular version of this reaction is particularly powerful for creating bridged and fused ring systems. researchgate.netescholarship.org

Table of Reaction Data

Reaction Class Key Intermediates/Reactants Product Type Reference
Cyclization N-Boc-δ-valerolactam 1,7-diazaspiro[5.5]undecane nih.gov
Aza-Henry Reaction Nitroalkanes, Imines β-Nitroamines frontiersin.org
1,3-Dipolar Cycloaddition Azomethine ylides, Alkenes Pyrrolidines, Spiro-heterocycles wikipedia.orgnih.gov
Michael Addition Nucleophiles, α,β-unsaturated carbonyls Precursors for spirocycles researchgate.net
Heck Reaction Alkenyl halides, Alkenes Bridged bicyclic systems beilstein-journals.org

Transition-Metal Catalyzed Methodologies

Transition-metal catalysis provides powerful and versatile tools for the construction of carbon-nitrogen bonds and complex molecular architectures inherent to diazaspirocycles. Palladium-based catalysts are particularly prominent in this field.

Palladium-catalyzed C-N cross-coupling, most notably the Buchwald-Hartwig amination, is a cornerstone of modern synthetic organic chemistry for forming arylamine bonds. This reaction can be applied to the synthesis of diazaspiro[3.6]decane derivatives in two primary ways: through intramolecular cyclization to form one of the heterocyclic rings or through intermolecular coupling to functionalize the nitrogen atoms of a pre-formed spirocyclic core.

While direct examples for the this compound system are not extensively documented, the synthesis of related diazaspirocycles provides a clear precedent. For instance, a multi-step synthesis of a related 1,7-diazaspiro[3.5]nonane derivative involves a final debenzylation step using palladium on carbon (Pd/C) and hydrogen, a classic palladium-catalyzed transformation, to yield the free secondary amine. google.com This highlights the utility of palladium catalysis in the final steps of spirocycle synthesis. The general Buchwald-Hartwig reaction involves coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology could be envisioned for functionalizing the N-H bonds of this compound with various aryl or heteroaryl groups, expanding its chemical diversity.

The creation of chiral centers, particularly quaternary stereocenters at the spirocyclic junction, is a significant synthetic challenge. Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a potent method for constructing such centers with high enantioselectivity. nih.gov This reaction typically involves the coupling of an allyl-containing substrate with a nucleophile precursor that undergoes decarboxylation.

In the context of spirocycle synthesis, DAAA can be used to prepare key intermediates. For example, the reaction can be applied to α-substituted β-keto esters or lactams to generate α-allylated products with a quaternary stereocenter. nih.govresearchgate.net These intermediates can then undergo further transformations, such as ring-closing metathesis or other cyclization strategies, to form the desired spirocyclic framework. A similar strategy has been developed for the synthesis of α-sulfonyl tetrasubstituted stereogenic centers from thietane (B1214591) 1,1-dioxides, which can then be converted into novel spirocycles. nih.gov This approach demonstrates the potential of DAAA to build complex, enantioenriched precursors that could be elaborated into chiral this compound derivatives.

Table 1: Representative Conditions for Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) for Spirocycle Precursors This table presents generalized conditions based on reactions for related spirocyclic systems and precursors.

Component Example Conditions Purpose Citations
Substrate Racemic α-aryl-β-keto allyl ester or lactam equivalent Source of the nucleophile and the spiro-carbon precursor. nih.govresearchgate.net
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) The active palladium(0) source for the catalytic cycle. nih.gov
Ligand (R,R)-ANDEN-phenyl Trost ligand or DACH-Trost ligand Chiral ligand that controls the enantioselectivity of the reaction. nih.govresearchgate.net
Solvent Toluene (B28343), Dichloromethane (DCM) Solubilizes reactants and influences reaction rate and selectivity. nih.gov
Temperature Room Temperature to 60 °C Reaction temperature affects rate and can influence side reactions. nih.gov
Outcome α-allylated ketone/lactam with a quaternary chiral center (up to >99% ee) Key intermediate for subsequent cyclization into a spirocycle. researchgate.net

Protecting Group Strategies in Diazaspiro Synthesis

Given the presence of two reactive secondary amine functionalities in this compound, the strategic use of protecting groups is essential for controlled, stepwise synthesis and functionalization.

Nitrogen-protecting groups are indispensable for masking the nucleophilicity and basicity of the amine groups, thereby preventing unwanted side reactions and allowing for selective modification at other positions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups in this context due to its stability under a wide range of conditions (e.g., basic, nucleophilic, and hydrogenolytic conditions) and its straightforward removal under acidic conditions. total-synthesis.comorganic-chemistry.org

The synthesis of analogous diazaspirocycles frequently employs the Boc group. For example, a convenient synthesis of 1,7-diazaspiro[5.5]undecane proceeds via an N-Boc-δ-valerolactam intermediate. nih.gov Similarly, a multi-step route to a 1,7-diazaspiro[3.5]nonane derivative involves the introduction of a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the penultimate step. google.com Another common protecting group is the tosyl (Ts) group, derived from p-toluenesulfonyl chloride. The same patent for the diazaspiro[3.5]nonane synthesis utilizes a tosyl group to protect an amine early in the sequence, demonstrating its utility as a stable protecting group that can be removed under reductive conditions. google.com The choice of protecting group is critical for developing an orthogonal strategy, where one group can be removed selectively in the presence of another. total-synthesis.com

Table 2: Common N-Protecting Groups in Diazaspiro Synthesis

Protecting Group Abbreviation Common Reagent Key Stability Cleavage Conditions Citations
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Base, Nucleophiles, H₂/Pd Strong Acid (TFA, HCl) total-synthesis.comorganic-chemistry.org
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate Acid, Base (moderate) H₂/Pd (Hydrogenolysis) total-synthesis.com
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Acid, Hydrogenolysis Base (e.g., Piperidine) total-synthesis.com
Tosyl (p-Toluenesulfonyl) Ts p-Toluenesulfonyl chloride (Ts-Cl) Acid, Base, Oxidation Strong Acid, Reductive (e.g., Na/NH₃) google.com

The ability to selectively remove one protecting group while leaving others intact is crucial for the differential functionalization of the two nitrogen atoms in the diazaspiro core. This orthogonality is a key principle in complex synthesis. total-synthesis.com For a di-Boc protected this compound, achieving mono-deprotection would allow for the selective alkylation or acylation of one nitrogen, followed by the deprotection and functionalization of the second.

Cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.gov However, milder and more selective methods are continuously being developed. For instance, iron(III) salts have been reported as catalysts for the practical and selective removal of a Boc group from N,N'-diprotected amines. rsc.org Another modern approach is the use of thermal deprotection in a continuous flow system, which can achieve selectivity without any acid catalyst. nih.gov This method can differentiate between more labile groups (like an N-Boc on an aromatic amine) and less reactive ones (like an N-Boc on an alkyl amine) simply by controlling the temperature, offering a high degree of control. nih.gov Other methods include using silica (B1680970) gel in refluxing toluene or oxalyl chloride in methanol (B129727) for mild deprotection. nih.gov

Table 3: Selected Methods for Selective Deprotection of N-Boc

Reagent/Method Conditions Selectivity/Notes Citations
Trifluoroacetic Acid (TFA) DCM or neat, 0 °C to RT Standard, highly effective, but not selective for di-Boc compounds. nih.gov
Iron(III) Chloride (FeCl₃) Acetonitrile, 80 °C Catalytic method, can offer selectivity in di-protected systems. rsc.org
Thermal Flow Methanol or TFE, 100-180 °C Catalyst-free; selectivity can be achieved by temperature control. nih.gov
Oxalyl Chloride / Methanol Methanol, RT Mild conditions, effective for a diverse range of substrates. nih.gov
Water Reflux (100 °C) Environmentally benign, catalyst-free method. semanticscholar.org

Optimization of Reaction Conditions and Scalability

Transitioning a synthetic route from a small-scale laboratory setting to a larger, potentially industrial, scale requires rigorous optimization of all reaction parameters. labmanager.com The goal is to maximize yield, purity, and safety while minimizing costs, waste, and reaction time. Key factors for optimization include catalyst loading, solvent choice, temperature, and concentration. otavachemicals.com

For palladium-catalyzed reactions, minimizing the amount of the expensive metal catalyst is a primary objective. This involves screening different ligands and catalyst precursors to find the most active system, allowing for lower catalyst loadings (often in the ppm range for highly efficient systems). The choice of solvent is also critical; modern process chemistry aims to replace hazardous solvents with greener alternatives, with some reactions even being developed in water. semanticscholar.org

When scaling up, heat transfer becomes a major consideration. Exothermic reactions that are easily managed in a small flask can become hazardous in a large reactor if the heat cannot be dissipated effectively. labmanager.com Therefore, understanding the reaction thermodynamics and kinetics is essential. A robust process must be insensitive to minor fluctuations in conditions, ensuring reproducibility from batch to batch. labmanager.com The development of a scalable synthesis for this compound would require a systematic, step-by-step optimization of its synthetic sequence to ensure the process is efficient, safe, and economically viable. otavachemicals.com

Solvent Effects in Spirocyclization Reactions

The choice of solvent plays a pivotal role in the spirocyclization step, influencing reaction rates, yields, and the stability of intermediates. The synthesis of related diazaspiro[4.5]decane systems provides insight into typical solvent choices. For instance, in the cyclization of a ureido derivative to form a 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, dry dimethylformamide (DMF), a polar aprotic solvent, is employed. mdpi.com This choice facilitates the solubility of the reactants and intermediates while accommodating the use of reagents like sodium hydride for the cyclization. mdpi.com

In other related syntheses, such as the formation of a cyclic γ-lactam en route to 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives, toluene is used as the solvent. researchgate.net Heating the amine intermediate in toluene under reflux conditions drives the intramolecular cyclization to completion. researchgate.net Dichloromethane (DCM) is another common solvent, often used for initial coupling reactions at cooler temperatures before subsequent steps. nih.gov The selection is dictated by the specific reaction mechanism, the nature of the reagents, and the required temperature profile.

Table 1: Solvent Usage in Related Spirocyclization Reactions

Spiro-Compound TypeReaction StepSolventPurpose
diazaspiro[4.5]decaneHydantoin ring cyclizationDimethylformamide (DMF)Solubilizing agent for NaH-mediated cyclization mdpi.com
diazaspiro[4.5]decaneγ-Lactam formationTolueneHigh-temperature intramolecular condensation researchgate.net
diazaspiro[4.5]decaneMeldrum's acid adduct formationDichloromethane (DCM)Low-temperature coupling reaction nih.gov

Catalyst Selection and Activity

Catalysis is central to the efficient synthesis of diazaspirocycles. Reductive amination, a common strategy to form one of the nitrogen-containing rings, can be achieved with a variety of catalysts. researchgate.net In the synthesis of a 4-phenyl-2,8-diazaspiro[4.5]decan-1-one, Raney-Nickel (Ra-Ni) was found to be the most effective catalyst for a hydrogenolysis/reductive cyclization step after screening multiple options. researchgate.net Palladium on carbon (Pd/C) is also a common choice for hydrogenolysis but proved less efficient on a larger scale in this specific case. researchgate.net

Palladium catalysts are also used in carbon-carbon bond-forming reactions to construct the spirocyclic core. A domino reaction employing a Pd(OAc)₂-PPh₃ system was used to convert yne-en-ynes and aryl halides into diazaspiro[4.5]decane scaffolds. nih.gov Furthermore, acid catalysis is employed in certain spirocyclization strategies, as seen in the synthesis of 1,7-diazaspiro[5.5]undecane from an N-Boc-δ-valerolactam precursor. nih.gov The choice of catalyst is therefore highly dependent on the specific transformation, with activity, selectivity, and scalability being key performance indicators.

Challenges and Improvements in Scale-Up Procedures

Transitioning a synthetic route from the laboratory bench to a larger scale production environment is fraught with challenges that can impact yield, purity, and cost-effectiveness. contractpharma.com A primary issue is that synthetic routes designed for speed and diversity in a discovery setting are often not robust or economical for large-scale work. contractpharma.com

Synthesis of Specific this compound Derivatives and Related Analogues

The core spirocyclic scaffold can be functionalized through the synthesis of substituted variants, which is crucial for applications in medicinal chemistry and materials science.

Methyl-Substituted Variants

The introduction of methyl groups to the spirocyclic framework can significantly alter its conformational properties and biological activity. The synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane, a close analog of the target compound, has been developed. acs.orgresearchgate.net The strategy involved accessing the key spiro-azetidine system through nitrile lithiation followed by an alkylation reaction. acs.orgresearchgate.net This method allows for the regioselective introduction of the methyl group. In a related synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the methyl group is introduced early in the sequence via a Bucherer-Bergs reaction variant starting from a substituted cyclohexanone. mdpi.com

Table 2: Strategies for Methyl-Substituted Diazaspiroalkanes

Compound ClassSynthetic MethodKey ReagentsReference
2,7-Diazaspiro[3.5]nonaneNitrile lithiation/alkylationn-BuLi, Methyl iodide acs.org, researchgate.net
1,3-Diazaspiro[4.5]decaneBucherer-Bergs type reactionKCN, (NH₄)₂CO₃, Methylamine (B109427) mdpi.com
1,4-Dioxa-7-azaspiro[4.5]decaneEnamine alkylationPyrrolidine, Methyl iodide nih.gov

Derivatives with Incorporated Heterocyclic Moieties

Attaching additional heterocyclic rings to the this compound core is a common strategy for creating compounds with diverse pharmacological profiles. For example, in the synthesis of related 7-azaspiro[4.5]decane analogs, indole (B1671886) moieties were introduced via alkylation of a pyrrolidine enamine intermediate with 3-indolylmethyl and 4-indolylmethyl groups. nih.gov

Another powerful strategy involves building a new heterocyclic ring onto the existing spiro-amine framework. A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized by converting N-Boc protected piperidine carboxylic acids into β-keto esters. nih.gov These intermediates were then reacted with N,N-dimethylformamide dimethyl acetal (B89532) and subsequently with hydrazine (B178648) to construct the pyrazole (B372694) ring, yielding novel heterocyclic amino acid-like structures. nih.gov This demonstrates the versatility of the piperidine portion of the diazaspiroalkane as a foundation for further heterocyclic elaboration.

Synthesis of Lactam-Containing Diazaspiro Systems (e.g., 1,7-Diazaspiro[4.5]decane-2,8-diones)

The synthesis of diazaspiro systems incorporating one or more lactam functionalities is a well-established field, driven by the pharmacological importance of these scaffolds, such as hydantoins (imidazolidine-2,4-diones). These structures are often prepared through cyclization reactions of suitable acyclic precursors.

A notable example is the three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione , a monosubstituted spirocyclic hydantoin. mdpi.com The synthesis begins with a Strecker reaction, a classic method for synthesizing α-amino cyanides.

Step 1: Strecker Synthesis 4-Phenylcyclohexanone is reacted with sodium cyanide and methylamine hydrochloride to produce the α-aminonitrile intermediate, 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride . mdpi.com

Step 2: Urea (B33335) Formation The aminonitrile is then treated with potassium cyanate (B1221674) in acetic acid to form the corresponding urea derivative, 1-(1-cyano-4-phenylcyclohexyl)-1-methylurea . mdpi.com

The following table summarizes the key steps and reagents for this synthesis:

Table 1: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Step Starting Material Reagents Product
1 4-Phenylcyclohexanone Sodium cyanide, Methylamine hydrochloride 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride
2 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride Potassium cyanate, Acetic acid 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea
3 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea Sodium hydride, HCl (aq) 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Another important class of lactam-containing diazaspiro systems are the 6,9-diazaspiro[4.5]decane-8,10-diones . The synthesis of these compounds can be achieved via the partial hydrolysis of dinitriles followed by N-cyanomethylation and subsequent cyclization. The intermediates, 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides, are prepared using a Strecker synthesis on a suitable cycloalkanone, followed by partial hydrolysis of the nitrile and N-cyanomethylation. researchgate.net

The synthesis of various substituted 1,3-diazaspiro[4.5]decan-4-ones has also been reported, highlighting the versatility of synthetic approaches to this class of compounds. researchgate.net These spiroimidazolidinones are recognized as important structural motifs in many biologically active compounds and pharmaceuticals. researchgate.net

The research in this area demonstrates a general strategy for constructing these complex molecules, often starting from a cyclic ketone and building the heterocyclic, lactam-containing ring through a series of well-understood organic reactions. The choice of starting materials and reagents allows for the introduction of a wide variety of substituents, enabling the creation of diverse chemical libraries for pharmacological screening.

Chirality in Spirocyclic Compounds and Stereogenic Centers

Spirocyclic compounds, characterized by two rings connected by a single common atom, can exhibit chirality even in the absence of traditional chiral centers. In the case of this compound, the spiro atom itself, the carbon atom shared by the azetidine and azepane rings, is a stereogenic center. This leads to the existence of two enantiomers that are non-superimposable mirror images of each other. gcms.cz The rigid, three-dimensional structure imparted by the spiro fusion makes these compounds valuable scaffolds in medicinal chemistry and materials science.

The core structure of this compound consists of an azetidine ring (a four-membered nitrogen-containing ring) and an azepane ring (a seven-membered nitrogen-containing ring) sharing a single carbon atom. nih.gov This spirocyclic system is foundational for a variety of more complex molecules where chirality plays a crucial role in their biological activity or material properties.

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of enantiomerically pure spirocyclic compounds is a significant challenge in organic chemistry. researchgate.net Various strategies have been developed to control the stereochemical outcome of reactions leading to structures like this compound.

Use of Chiral Auxiliaries (e.g., N-tert-Butanesulfinyl Imines)

A powerful method for asymmetric synthesis involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com One of the most effective and widely used chiral auxiliaries for the synthesis of chiral amines and their derivatives are N-tert-butanesulfinyl imines. nih.govresearchgate.net

The N-tert-butanesulfinyl group, developed by Ellman, is highly effective for several reasons:

It activates the imine for nucleophilic addition.

It serves as a potent chiral directing group, leading to high diastereoselectivity in the addition of nucleophiles.

It is readily cleaved under acidic conditions to yield the free amine without racemization. nih.govresearchgate.net

In the context of synthesizing spirocyclic amines, a chiral N-tert-butanesulfinyl imine can be reacted with a suitable nucleophile. The stereochemistry of the resulting product is controlled by the chiral sulfinyl group. nih.govresearchgate.net For instance, the addition of organometallic reagents to N-tert-butanesulfinyl ketimines proceeds with high diastereoselectivity, which can then be elaborated into the desired spirocyclic system. beilstein-journals.org

Table 1: Key Features of N-tert-Butanesulfinyl Imines in Asymmetric Synthesis

FeatureDescriptionReference
Versatility Applicable to a wide range of aldehydes and ketones. nih.gov
High Diastereoselectivity The bulky tert-butyl group effectively shields one face of the imine. researchgate.net
Facile Cleavage The auxiliary is easily removed with acid. nih.gov
Predictable Stereochemistry The stereochemical outcome of the nucleophilic addition is generally predictable. nih.gov

Organocatalytic and Transition-Metal Catalyzed Asymmetric Transformations

Organocatalysis and transition-metal catalysis offer alternative and powerful strategies for the enantioselective synthesis of chiral compounds. These methods avoid the need for stoichiometric amounts of chiral auxiliaries.

While specific examples for the direct asymmetric synthesis of this compound using these methods are not extensively documented in the provided search results, the principles are broadly applicable. For instance, palladium-catalyzed reactions have been used to construct diazaspiro[4.5]decane scaffolds. nih.gov Asymmetric versions of such cyclizations, employing chiral ligands on the metal catalyst, could potentially afford enantiomerically enriched spirocyclic products.

Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. Catalytic amounts of a chiral amine or acid could potentially be used to set the stereocenter in an intramolecular cyclization to form the spirocyclic core.

Resolution of Enantiomeric Mixtures

When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques are required to separate them.

Classical Resolution Techniques (e.g., Tartaric Acid Derivatives)

Classical resolution is a well-established method for separating enantiomers. wikipedia.org It involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by techniques such as crystallization. rsc.org

For basic compounds like this compound, chiral acids are commonly used as resolving agents. libretexts.org Tartaric acid and its derivatives, such as O,O'-dibenzoyltartaric acid (DBTA) and O,O'-di-p-toluyltartaric acid (DPTTA), are frequently employed. researchgate.net The process involves the formation of diastereomeric salts, one of which may be less soluble and crystallize out of solution. The crystallized salt can then be collected, and the resolving agent removed to yield the pure enantiomer. rsc.org

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentTypeReference
(+)-Tartaric acidChiral Acid libretexts.org
(-)-Malic acidChiral Acid libretexts.org
(-)-Mandelic acidChiral Acid libretexts.org
(+)-Camphor-10-sulfonic acidChiral Acid libretexts.org
(-)-(2R,3R)-O,O'-Dibenzoyl-tartaric acid (DBTA)Chiral Acid Derivative researchgate.net

Chiral Chromatography for Enantiomer Separation and Identification

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column. chromatographyonline.com

High-performance liquid chromatography (HPLC) with a chiral column is a common method for both analytical and preparative-scale separations of enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and effective for a broad range of compounds. chromatographyonline.comsigmaaldrich.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com The choice of mobile phase is also critical for achieving optimal separation. nih.gov

For the separation of spiroimidazolidinones, which are related diazaspiro compounds, chiral stationary phases like Chiralcel OJ and Chiralcel OD have been successfully employed. researchgate.net This suggests that similar approaches would be effective for the enantiomeric resolution of this compound.

Specific Focus on the 1,7 Diazaspiro 3.6 Decane Core Structure

The compound 1,7-diazaspiro[3.6]decane is a specific example of a diazaspiroalkane. Its structure consists of a four-membered azetidine (B1206935) ring and a seven-membered azepane ring fused at a single carbon atom.

Properties of this compound
PropertyValue
CAS Number1251712-99-8
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol

The unique arrangement of the two different-sized rings and the placement of the nitrogen atoms give this compound a distinct three-dimensional shape and chemical character. While specific research on this exact compound is not extensively documented in publicly available literature, its structural motifs are found in more complex molecules that have been investigated for various applications. The synthesis and study of such novel spirocyclic systems are an active area of research, driven by the potential to create new molecules with tailored properties for a wide range of scientific and technological applications.

Structural Elucidation and Conformational Analysis of 1,7 Diazaspiro 3.6 Decane Compounds

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are indispensable for confirming the connectivity and molecular weight of newly synthesized compounds like 1,7-diazaspiro[3.6]decane. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of magnetically active nuclei, while Mass Spectrometry (MS) offers precise data on the molecular mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms within the this compound framework can be determined.

In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the azetidine (B1206935) and azepane rings. The protons on the carbons adjacent to the nitrogen atoms would exhibit downfield chemical shifts due to the electron-withdrawing effect of the nitrogen. The spirocyclic nature of the molecule would also lead to complex splitting patterns (multiplicities) for the methylene (B1212753) protons, which could be further elucidated using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

The ¹³C NMR spectrum would provide complementary information, with a characteristic signal for the spirocyclic carbon atom, which is a quaternary carbon bonded to four other carbon atoms. The chemical shifts of the other carbon atoms in the rings would also be indicative of their position relative to the nitrogen atoms.

While specific experimental data for the parent this compound is not widely published, the following table provides predicted chemical shift ranges based on the analysis of similar heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Ring Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2, C4 Azetidine 2.5 - 3.5 45 - 55
C3 Azetidine 1.8 - 2.5 20 - 30
C5 Spirocenter - 60 - 70
C6, C10 Azepane 2.5 - 3.5 45 - 55

Note: These are estimated values and can be influenced by solvent, concentration, and temperature.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₆N₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns resulting from the cleavage of the azetidine and azepane rings. The analysis of these fragment ions can provide further confirmation of the molecule's structure. For instance, the cleavage of the four-membered ring is a common fragmentation pathway for azetidine-containing compounds.

Table 2: Predicted Mass Spectrometry Data for a this compound Derivative

Adduct Predicted m/z
[M+H]⁺ 241.19106
[M+Na]⁺ 263.17300
[M-H]⁻ 239.17650
[M+NH₄]⁺ 258.21760

Data for tert-butyl 6,9-diazaspiro[3.6]decane-6-carboxylate. chemicalbook.com M represents the molecular ion.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of chiral centers, a task that can be challenging for complex molecules like substituted 1,7-diazaspiro[3.6]decanes.

The VCD spectrum provides a fingerprint of the molecule's three-dimensional structure in solution. By comparing the experimental VCD spectrum with the spectra predicted from quantum chemical calculations for different stereoisomers, the absolute configuration can be unambiguously assigned. This method is particularly valuable as it does not require the crystallization of the compound. The application of VCD has been successfully demonstrated for the stereochemical elucidation of various natural products and chiral synthetic molecules. google.com

Conformational Preferences and Ring Dynamics of Diazaspiro[3.6]decane

The this compound scaffold is composed of a relatively rigid four-membered azetidine ring and a more flexible seven-membered azepane ring, joined at a spirocyclic carbon. The conformational preferences of this system are a result of the interplay between the inherent ring strain of the azetidine ring and the multiple low-energy conformations of the azepane ring.

The azetidine ring is expected to be puckered to relieve some of its angular and torsional strain. The azepane ring can adopt several conformations, such as chair, boat, and twist-chair forms, with relatively low energy barriers between them. The fusion of these two rings at the spirocenter will restrict the conformational freedom of both rings.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the most stable conformations of this compound and the energy barriers for interconversion between them. These theoretical studies, in conjunction with variable-temperature NMR experiments, would provide a comprehensive understanding of the conformational dynamics of this unique heterocyclic system. For instance, in a study of a related 1,3-diazaspiro[4.5]decane derivative, DFT calculations were used to determine the energy minima of different conformations. chemsrc.com

Chemical Functionalization and Derivatization of the 1,7 Diazaspiro 3.6 Decane Scaffold

Post-Spirocyclization Modifications

Once the core 1,7-diazaspiro[3.6]decane ring system is synthesized, subsequent modifications are employed to build molecular complexity and introduce desired functionalities. This late-stage functionalization is a key strategy in the synthesis of novel chemical entities. researchgate.net The presence of the two reactive secondary amines allows for a range of post-spirocyclization modifications, primarily through reactions at these nitrogen centers. These transformations are crucial for tailoring the physicochemical properties and biological activity of the resulting molecules.

Functionalization at Nitrogen Atoms

The nucleophilic character of the nitrogen atoms in the this compound scaffold is the cornerstone of its derivatization. Standard amine chemistries can be applied to introduce a wide array of substituents, thereby modulating the scaffold's properties.

Reductive amination is a highly versatile and widely utilized method for the N-alkylation of secondary amines. masterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the carbonyl reactant. masterorganicchemistry.com This one-pot procedure is highly efficient for creating a diverse library of N-substituted this compound derivatives. organic-chemistry.org

Table 1: Examples of Reductive Amination Reactions

Carbonyl Compound Reducing Agent Resulting N-Substituent
Formaldehyde NaBH(OAc)₃ Methyl
Acetaldehyde NaBH₃CN Ethyl
Acetone NaBH(OAc)₃ Isopropyl
Cyclohexanone NaBH₃CN Cyclohexyl

This table illustrates potential products based on general reductive amination principles.

The nitrogen atoms of the this compound scaffold can readily undergo acylation with various acylating agents, such as acid chlorides, anhydrides, or activated carboxylic acids, to form the corresponding amides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. For analogous diazaspiroalkanes, reactions with acid chlorides and sulfonyl chlorides have been shown to yield spirocyclic adducts. nih.gov This method is fundamental for introducing carbonyl-containing moieties, which can act as hydrogen bond acceptors and confer specific conformational properties. researchgate.net

Table 2: Examples of Amidation and Acylation Reactions

Acylating Agent Base Resulting Functional Group
Acetyl Chloride Triethylamine Acetamide
Benzoyl Chloride Pyridine Benzamide
Methanesulfonyl Chloride Triethylamine Methanesulfonamide

This table presents potential products based on common acylation reactions described for similar scaffolds. nih.govresearchgate.net

Direct N-alkylation using alkyl halides is another primary strategy for functionalizing the this compound core. The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. nih.gov This method is effective for introducing simple alkyl groups as well as more complex side chains. To drive the reaction to completion and avoid the formation of quaternary ammonium (B1175870) salts, a non-nucleophilic base is often included to scavenge the resulting hydrohalic acid. nih.gov

Table 3: Examples of N-Alkylation with Alkyl Halides

Alkyl Halide Base Resulting N-Substituent
Methyl Iodide K₂CO₃ Methyl
Ethyl Bromide NaH Ethyl
Benzyl Bromide K₂CO₃ Benzyl

This table illustrates potential outcomes based on alkylation methods used for analogous diazaspirocycles. nih.govresearchgate.net

Introduction of Diverse Chemical Moieties

The functionalization strategies detailed above—reductive amination, acylation, and alkylation—enable the introduction of a vast array of chemical moieties onto the this compound scaffold. By selecting appropriate reagents, substituents incorporating aromatic rings, heterocyclic systems, and various functional groups (e.g., esters, nitriles, ethers) can be appended to the nitrogen atoms. nih.govresearchgate.net This chemical diversity is essential for exploring the structure-activity relationships of new compounds in discovery programs.

Exploration of Differentiated Functionalization Sites

The this compound scaffold possesses two chemically non-equivalent nitrogen atoms. The N1 atom is part of a strained azetidine (B1206935) ring, while the N7 atom resides in a more flexible seven-membered azepane ring. This inherent asymmetry suggests that selective functionalization should be achievable. The differing steric environments and potential differences in basicity and nucleophilicity between the two nitrogens could be exploited to achieve mono-functionalization at one site over the other. Strategies to accomplish this could involve the use of sterically bulky reagents that may react preferentially at the less hindered nitrogen, or the implementation of protecting group strategies to temporarily block one amine while the other is modified. researchgate.net

Advanced Theoretical and Computational Investigations of 1,7 Diazaspiro 3.6 Decane

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 1,7-diazaspiro[3.6]decane, these calculations would provide critical insights into its stability, electronic properties, and preferred three-dimensional shapes.

Methods such as Density Functional Theory (DFT) are powerful tools for this purpose. DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule. This would reveal the precise bond lengths, bond angles, and dihedral angles of the spirocyclic system. Of particular interest would be the puckering of the seven-membered azepane ring and the planarity of the four-membered azetidine (B1206935) ring, and how the spiro fusion influences these geometries.

Furthermore, these calculations elucidate the electronic structure, providing information on the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO). The nitrogen atoms, with their lone pairs of electrons, are expected to be key sites of electron density and play a significant role in the molecule's chemical behavior.

Table 1: Illustrative Calculated Geometric Parameters for this compound

ParameterPredicted Value RangeSignificance
C-N Bond Length (Azetidine)1.45 - 1.48 ÅIndicates the strength and nature of the bonds in the strained four-membered ring.
C-N Bond Length (Azepane)1.46 - 1.49 ÅReflects the bonding within the more flexible seven-membered ring.
C-C-C Angle (Azetidine)~88 - 92°Highlights the ring strain in the azetidine moiety.
N-C-N Angle (Spirocenter)~108 - 112°Defines the tetrahedral geometry around the central spiro carbon.
Azepane Ring ConformationTwist-chair or BoatThe flexible seven-membered ring is expected to exist in multiple low-energy conformations.

Note: The values in this table are hypothetical and represent typical ranges for similar structures. Specific calculations for this compound would be needed for precise values.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The flexibility of the seven-membered ring in this compound suggests that it can adopt multiple conformations. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to explore the conformational landscape and the interactions between molecules. mdpi.com

MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.com This allows for the identification of the most stable conformers and the energy barriers between them. For this compound, this analysis would be crucial for understanding how its shape influences its properties and potential interactions with other molecules.

Moreover, molecular modeling can be used to study intermolecular interactions, such as hydrogen bonding. The two nitrogen atoms in this compound can act as both hydrogen bond donors (if protonated) and acceptors. Understanding these interactions is key to predicting the molecule's behavior in different environments, such as in solution or in a crystal lattice. Computational studies on related piperidine (B6355638) hydrates have demonstrated the power of combining X-ray crystallography and quantum chemistry to understand these interactions. rsc.org

Table 2: Potential Intermolecular Interactions of this compound

Interaction TypeParticipating AtomsSignificance
Hydrogen Bonding (Acceptor)N1/N7 lone pair with H-donorGoverns solubility in protic solvents and interactions with biological targets.
Hydrogen Bonding (Donor)N1-H/N7-H with an acceptor atomImportant for self-assembly and crystal packing.
van der Waals ForcesHydrocarbon backboneContribute to the overall stability of condensed phases.

Computational Studies for Reaction Pathway Elucidation

Computational chemistry is an invaluable tool for mapping out the potential chemical reactions that this compound could undergo. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely pathways for a given reaction.

For instance, the nitrogen atoms of this compound are expected to be nucleophilic. Computational studies could model their reaction with various electrophiles, predicting the regioselectivity (i.e., which nitrogen is more reactive) and the activation energy for the reaction. This information is highly valuable for guiding synthetic efforts to modify the molecule.

Similarly, the stability of the spirocyclic core could be investigated by modeling potential ring-opening reactions under various conditions. These studies would provide insights into the molecule's chemical stability and potential degradation pathways.

Prediction of Spectroscopic Properties (e.g., Theoretical VCD)

A powerful application of computational chemistry is the prediction of spectroscopic data. This allows for the direct comparison of theoretical models with experimental results, providing a means to verify the calculated structures.

For a chiral molecule like this compound (if substituted to create a chiral center), Vibrational Circular Dichroism (VCD) spectroscopy is a particularly insightful technique. VCD measures the differential absorption of left and right circularly polarized infrared light, which is highly sensitive to the three-dimensional arrangement of atoms. wikipedia.org

Ab initio calculations, often using DFT, can simulate the VCD spectrum for a given enantiomer. psu.edu By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be determined. wikipedia.org This is a powerful, non-destructive method for stereochemical assignment.

In addition to VCD, other spectroscopic properties such as NMR chemical shifts and coupling constants can be calculated. github.iorsc.org These predictions can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific atoms within the molecule and to confirm the proposed structure and conformation.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureSignificance
¹³C NMRSpiro Carbon Signal (δ)Expected to be a unique quaternary carbon signal, sensitive to the electronic environment.
¹H NMRAzetidine Proton Signals (δ)Chemical shifts would be indicative of the ring strain and geometry.
IR SpectroscopyN-H Stretching Frequency (cm⁻¹)Provides information on the hydrogen bonding environment of the amine groups.
VCD SpectroscopySign and Intensity of Amide I/II Bands (if derivatized)Crucial for determining the absolute configuration of chiral derivatives. researchgate.net

Note: The values in this table are for illustrative purposes. Accurate predictions require specific computational studies.

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